molecular formula C20H13BrN2OS B2683408 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313528-44-8

4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2683408
CAS RN: 313528-44-8
M. Wt: 409.3
InChI Key: YICNKASRSFRMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which are structurally related to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, demonstrated significant antimicrobial and antiproliferative activities. The derivatives showed potential as anti-proliferative agents against HCT-116 cancer cells due to their inhibitory effects, highlighting their relevance in cancer research and therapy (Mansour et al., 2020).

Antibacterial Activity

Benzothiazole Schiff bases synthesized from compounds structurally similar to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide have shown promising DNA binding properties and significant antibacterial activity. These complexes bind to DNA via an intercalation mode and have demonstrated potent biocidal activity against pathogens, making them of interest in developing new antibacterial agents (Vamsikrishna et al., 2016).

Anticancer Evaluation

Another study involving naphthalen-2-yloxymethyl derivatives reported in vitro anticancer evaluation, indicating moderate activity on breast cancer cell lines. These findings contribute to the ongoing search for novel anticancer compounds, underscoring the importance of such derivatives in medicinal chemistry (Salahuddin et al., 2014).

Antihyperglycemic Activity

The synthesis and antihyperglycemic activity study of thiazolidin-5-ylacetic acid derivatives related to 4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide underscore the potential of these compounds in managing blood glucose levels. Such compounds were evaluated in rat models, showing promising results for the development of antihyperglycemic drugs (Imran et al., 2009).

Mechanism of Action

The mode of action of a thiazole-based compound can vary widely depending on its specific structure and the other functional groups present in the molecule. Some thiazole compounds work by interacting with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

The pharmacokinetics of a thiazole compound, including its absorption, distribution, metabolism, and excretion (ADME), can also vary depending on its specific structure. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability .

The action of a thiazole compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

properties

IUPAC Name

4-bromo-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICNKASRSFRMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.